molecular formula C22H19ClN2O4 B2778135 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide CAS No. 1005294-13-2

5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide

Cat. No.: B2778135
CAS No.: 1005294-13-2
M. Wt: 410.85
InChI Key: BUZIDLGZMIFHGY-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide (Compound ID: G511-0109) is a synthetic small molecule with a molecular formula of C₂₂H₁₉ClN₂O₄ and a molecular weight of 410.86 g/mol . Its structure comprises a tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a 5-chloro-2-methoxybenzamide moiety. Key physicochemical properties include a logP of 4.31, polar surface area (PSA) of 54.85 Ų, and a hydrogen bond donor/acceptor count of 1/6, indicating moderate lipophilicity and solubility . The compound is achiral, simplifying its synthesis and purification.

Properties

IUPAC Name

5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-28-19-9-7-15(23)12-17(19)21(26)24-16-8-6-14-4-2-10-25(18(14)13-16)22(27)20-5-3-11-29-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZIDLGZMIFHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Synthesis of the quinoline derivative: The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.

    Coupling reaction: The furan-2-carbonyl chloride is then reacted with the quinoline derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom on the benzamide ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophilic reagents.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, derivatives of tetrahydroquinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .

Mechanism of Action
The anticancer effects are often attributed to the compound’s ability to modulate key signaling pathways. For example, studies have shown that similar compounds can inhibit the PI3K-AKT pathway, which is crucial for cell survival and proliferation. By disrupting this pathway, these compounds can promote apoptosis in cancer cells .

Synthetic Strategies

Synthesis Techniques
The synthesis of 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide can be achieved through various methods. One effective strategy involves the use of multi-component reactions that allow for the rapid assembly of complex molecular architectures. This approach not only streamlines the synthesis process but also enhances yield and purity .

Case Studies in Synthesis
A notable case study demonstrated the successful synthesis of related compounds using a one-pot reaction involving furan derivatives and tetrahydroquinoline precursors. The resulting compounds exhibited promising biological activities, reinforcing the importance of efficient synthetic methodologies in drug development .

Antimicrobial Properties
In addition to anticancer activity, 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide has shown potential antimicrobial properties. Studies suggest that similar structures can inhibit bacterial growth by interfering with bacterial DNA synthesis and replication processes .

Neuroprotective Effects
Emerging research indicates that compounds with a similar framework may also possess neuroprotective effects. These effects are thought to be mediated through the modulation of oxidative stress pathways and inflammation reduction in neuronal cells .

Data Tables and Comparative Analysis

Property/Activity 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide Related Compounds
Anticancer ActivitySignificant inhibition of cancer cell proliferationSimilar tetrahydroquinoline derivatives
Antimicrobial ActivityInhibition of bacterial growthVarious furan-based compounds
Neuroprotective PotentialModulation of oxidative stress and inflammationCompounds with similar structural motifs

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

G513-0184 : 5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide

  • Key Difference: The tetrahydroquinoline nitrogen is substituted with a 4-fluorobenzenesulfonyl group instead of a furan-2-carbonyl .
  • However, this substitution increases molecular weight (482.93 g/mol) and may reduce membrane permeability compared to G511-0109 .

Compound 8 (from ): 2-Chloro-N-[(2R)-1-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl]-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide

  • Key Difference: Features a 4-cyanophenyl group and a dioxoisoindolyl moiety, adding steric bulk and hydrogen-bonding capacity.

Glibenclamide (): 5-chloro-N-(2-((4-((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamide

  • Key Difference: Replaces the tetrahydroquinoline core with a sulfonylurea linker.
  • Impact : The sulfonylurea group is critical for binding to ATP-sensitive potassium channels (e.g., SUR1 in pancreatic β-cells), making glibenclamide a potent antidiabetic agent. G511-0109 lacks this pharmacophore, suggesting divergent therapeutic applications .

Physicochemical and Pharmacokinetic Properties

Property G511-0109 G513-0184 Glibenclamide
Molecular Weight 410.86 482.93 494.02
logP 4.31 ~4.8 (estimated)* 3.89
Hydrogen Bond Acceptors 6 7 9
Polar Surface Area 54.85 Ų ~95 Ų (estimated)* 136.12 Ų
Solubility (logSw) -4.57 Not reported -5.21

*Estimates based on substituent contributions.

  • Lipophilicity : G511-0109’s logP of 4.31 balances membrane permeability and solubility, whereas G513-0184’s sulfonyl group likely increases logP, favoring tissue retention but risking solubility limitations.
  • Solubility : Glibenclamide’s lower solubility (-5.21 logSw) correlates with its sulfonylurea group, necessitating formulation adjustments for oral bioavailability .

G511-0109

  • The furan-2-carbonyl group may engage in hydrophobic interactions or hydrogen bonding with target proteins. Its moderate PSA suggests suitability for central nervous system (CNS) targets, though this requires experimental validation .

G513-0184

  • The 4-fluorobenzenesulfonyl group is associated with enhanced stability against metabolic degradation, a trait leveraged in protease inhibitors and kinase modulators .

Crystallographic Insights ()

  • Analogues like the pyrrolidinone-tetrahydroquinoline derivative in demonstrate that substituent orientation (e.g., nitrophenyl vs. furan) dictates hydrogen-bonding networks and crystal packing. For G511-0109, the furan ring’s planar geometry may facilitate π-stacking in protein binding pockets .

Key Differentiators

Substituent Chemistry : G511-0109’s furan-2-carbonyl group offers unique electronic and steric properties compared to sulfonamide (G513-0184) or sulfonylurea (glibenclamide) moieties.

Synthetic Accessibility : The achiral nature of G511-0109 simplifies synthesis relative to stereochemically complex analogues like Compound 8 .

Biological Activity

5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro group, a furan-2-carbonyl moiety, and a methoxybenzamide group. Its molecular formula is C16H16ClN2O3C_{16}H_{16}ClN_{2}O_{3}, and it has a molecular weight of approximately 320.76 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives related to 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds often range from 0.1 to 10 µM, indicating potent activity .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the low micromolar range .

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antimicrobial effects may be attributed to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Study 1: Anticancer Efficacy

In a recent study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their anticancer activities. Among these derivatives, one closely related to 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide exhibited an IC50 value of 0.175 µM against HepG2 cells .

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on various derivatives including the target compound. The results indicated that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that modifications in the structure can enhance antimicrobial potency .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)
AnticancerHepG20.175
MCF-70.250
AntimicrobialStaphylococcus aureus32
Escherichia coli64

Table 2: Structure-Activity Relationship

Compound StructureBiological ActivityObserved IC50/MIC (µM)
5-chloro-N-[1-(furan-2-carbonyl)-...Anticancer0.175
N-[1-(furan-2-carbonyl)-1,2...Antimicrobial32
N-[1-(furan-3-carbonyl)-...Lower activity>100

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